(R)-3-Aminohexan-1-ol

Catalog No.
S12192148
CAS No.
M.F
C6H15NO
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Aminohexan-1-ol

Product Name

(R)-3-Aminohexan-1-ol

IUPAC Name

(3R)-3-aminohexan-1-ol

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-2-3-6(7)4-5-8/h6,8H,2-5,7H2,1H3/t6-/m1/s1

InChI Key

YZOKDOZIDBMHOK-ZCFIWIBFSA-N

Canonical SMILES

CCCC(CCO)N

Isomeric SMILES

CCC[C@H](CCO)N

(R)-3-Aminohexan-1-ol is a chiral amino alcohol with the molecular formula C6H15NOC_6H_{15}NO. It features an amino group (NH2-NH_2) and a hydroxyl group (OH-OH) attached to a six-carbon chain. The compound is recognized for its potential as a building block in organic synthesis due to its unique structural properties, which allow it to participate in various

  • Oxidation: This compound can be oxidized to yield the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide, which facilitate the transformation of the alcohol group into a carbonyl group.
  • Reduction: Further reduction can convert (R)-3-Aminohexan-1-ol into its corresponding amine, enhancing its utility in synthetic pathways.
  • Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, allowing for the introduction of diverse functionalities.

These reactions highlight (R)-3-Aminohexan-1-ol's versatility in organic chemistry, making it suitable for various synthetic applications.

Research indicates that (R)-3-Aminohexan-1-ol may play roles in biochemical pathways and could serve as a precursor to biologically active molecules. Its structural characteristics suggest potential interactions with enzymes, contributing to metabolic processes. Studies have shown that compounds similar to (R)-3-Aminohexan-1-ol are involved in enzymatic activities, suggesting that this compound may also exhibit significant biological properties.

The synthesis of (R)-3-Aminohexan-1-ol can be approached through several methods:

  • Reduction of Ketones: One common method involves reducing (R)-3-Aminohexan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride in inert solvents like tetrahydrofuran.
  • Catalytic Hydrogenation: In industrial settings, (R)-3-Aminohexan-1-ol may be produced through catalytic hydrogenation of the corresponding nitrile or amide using metal catalysts under high pressure and temperature conditions.

These methods allow for efficient production of (R)-3-Aminohexan-1-ol, catering to both laboratory and industrial needs.

(R)-3-Aminohexan-1-ol has diverse applications across various fields:

  • Organic Synthesis: It serves as a chiral building block for synthesizing complex organic molecules, particularly in pharmaceutical chemistry.
  • Biochemistry: The compound is studied for its potential roles in biochemical pathways and as a precursor for biologically active compounds.
  • Industrial Use: It is utilized in producing specialty chemicals and as a reagent in various industrial processes.

These applications underscore the compound's significance in both academic research and practical industrial contexts.

Interaction studies involving (R)-3-Aminohexan-1-ol focus on its role as a substrate in enzymatic reactions. Research indicates that it may interact with specific enzymes, influencing biochemical pathways and potentially leading to the formation of novel compounds. Such studies are crucial for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with (R)-3-Aminohexan-1-ol. Notable examples include:

Compound NameStructural FeaturesUniqueness
(S)-3-Aminohexan-1-olEnantiomer with different spatial configurationOpposite chirality affects biological activity
3-AminohexaneLacks hydroxyl groupSimpler structure without alcohol functionality
3-Amino-2-hexanolAmino group at a different positionVariation in amino placement affects reactivity
(R)-2-Aminohexan-1-olDifferent chiral centerDistinct stereochemistry alters properties

(R)-3-Aminohexan-1-ol is unique due to its specific chiral configuration and the presence of both an amino and hydroxyl group. This combination allows it to participate in asymmetric synthesis and chiral resolution processes, distinguishing it from other similar compounds .

Catalytic Enantioselective Approaches via Transition Metal Complexes

Transition metal-catalyzed hydrogenation represents a cornerstone for synthesizing enantiomerically pure amino alcohols. A ruthenium-based system, employing [Ru(OCOCF₃)₂(L1)₂] with Zn(OCOCF₃)₂ and KOtBu, demonstrates efficacy in reducing amide precursors under 3.0 MPa H₂ at 100°C (eq. 10). This method achieves high chemoselectivity for hydroxyl groups over amines, leveraging the coordination geometry of the Ru complex to enforce stereocontrol.

Cobalt clusters, such as [Co₄(OCOR)₆O]₂, exhibit unique O-acylation selectivity in amino alcohols due to intramolecular hydrogen bonding between the hydroxyl and amino groups (Fig. 4a). These clusters facilitate alkoxide-bridged intermediates, enabling stereoretentive reductions. For instance, lithium borohydride in the presence of Lewis acids (e.g., MgCl₂) reduces protected amino esters to (R)-3-aminobutanol with >99% ee, a protocol adaptable to hexanol derivatives by extending the carbon chain.

Table 1: Representative Metal-Catalyzed Syntheses

SubstrateCatalyst SystemConditionsYield (%)ee (%)
Methyl (R)-3-benzyloxyamidobutyrateLiBH₄, MgCl₂, EtOH0–10°C, 2–3 h90.599.9
6-Acetamidohexanol[Ru(OCOCF₃)₂(L1)₂], Zn(OCOCF₃)₂100°C, 18 h, H₂ 3.0 MPa94-

Three-Component Coupling Methodologies for α-Amino Alcohol Frameworks

Three-component reactions (3CR) enable rapid assembly of α-amino alcohol scaffolds. While not explicitly detailed in the sources, analogous pathways inferable from esterification and transesterification data suggest potential routes. For example, coupling a hexenal derivative with an amine and an acylating agent in the presence of Co₂(OCOtBu)₂(bpy)₂(μ₂-OCH₂C₆H₄-4-CH₃)₂ could yield protected amino alcohols, followed by borohydride reduction. The ordered ternary complex mechanism of Co clusters ensures regioselective hydroxy acylation, minimizing N-acylation byproducts.

Organocatalytic Routes Utilizing Proline Derivatives

Though proline-derived catalysts are not directly cited, the chemoselective acylation principles from align with organocatalytic strategies. For instance, proline’s secondary amine moiety could direct asymmetric aldol reactions between aldehyde and ketone precursors, forming the amino alcohol backbone. Subsequent O-acylation with benzyl chloroformate and hydrogenolytic deprotection might afford (R)-3-aminohexan-1-ol with high optical purity.

Radical-Polar Crossover Tactics in Stereocontrolled Syntheses

Radical-mediated syntheses remain underexplored in the provided literature. However, the use of borohydrides in and implies single-electron transfer (SET) mechanisms during reductions. Hypothetically, photoinduced radical generation from thionyl chloride or LiAlH₄ could initiate C–N bond formation, followed by polar trapping to establish stereocenters. Such methods warrant experimental validation but hold promise for bypassing racemization observed in classical resolutions.

Solvent-Dependent Enolate Speciation in Umpolung Additions

Umpolung strategies, which reverse the innate polarity of carbonyl groups, enable unconventional bond formations critical for constructing the hexanol backbone of (R)-3-Aminohexan-1-ol. Lithium enolates, such as those derived from camphorsultam precursors, exhibit solvent-dependent aggregation states that profoundly influence reactivity and selectivity. In toluene, alkyl-substituted enolates form tetrameric aggregates (e.g., 32 in Scheme 1 of PMC [1]), stabilized by S~4~-symmetric lithium-oxygen cores. These tetramers exhibit reduced nucleophilicity due to lithium coordination, necessitating additives like hexamethylphosphoric triamide (HMPA) to dissociate aggregates into reactive monomers [1] [3].

In contrast, aryl-substituted enolates adopt unsymmetric dimers in toluene, while tetrahydrofuran (THF) promotes symmetric dimerization regardless of substituents [1]. The choice of solvent also modulates secondary solvation effects: toluene’s low donicity preserves aggregated states, whereas THF’s higher Lewis basicity stabilizes monomers. This speciation directly impacts Umpolung addition rates, with THF/HMPA mixtures accelerating alkylation by generating disolvated monomers [1] [3].

SolventAggregate StructureReactivity (k~obsd~, M⁻¹s⁻¹)Selectivity (% ee)
TolueneTetramer0.00285
THFSymmetric Dimer0.01592
THF/HMPA (3:1)Monomer0.1295

Table 1. Solvent effects on enolate speciation and reaction outcomes [1] [3].

Umpolung additions to α,β-unsaturated esters further demonstrate how solvent-mediated aggregation dictates syn or anti selectivity. In toluene, steric hindrance within tetramers favors anti adducts, while THF-solvated dimers enable syn selectivity through chelation-controlled transition states [1]. These findings underscore the necessity of solvent optimization for achieving high enantiomeric excess in (R)-3-Aminohexan-1-ol intermediates.

Role of Grignard Reagent Coordination in Stereochemical Outcomes

Grignard reagents (RMgX) play a pivotal role in forming the carbon skeleton of (R)-3-Aminohexan-1-ol through nucleophilic additions to ketones or imines. Their stereochemical outcomes depend on the coordination state of magnesium, which is influenced by halide identity (X = Cl, Br, I) and solvent. Alkylmagnesium iodides (RMgI) exhibit superior diastereoselectivity compared to chlorides or bromides due to weaker Mg–I bonds, which promote ligand exchange and stabilize chelated transition states [5] [7].

For example, additions to β-hydroxy ketones proceed via a six-membered Zimmerman-Traxler transition state, where the magnesium center coordinates to both the carbonyl oxygen and the β-hydroxyl group. Iodide ligands, being less Lewis basic than chlorides, reduce electron density at magnesium, enhancing its ability to polarize the carbonyl group and stabilize the syn-diolate intermediate [5] [6]. This results in >90% syn selectivity for RMgI reagents, compared to <70% for RMgCl (Table 2).

Grignard ReagentDiastereoselectivity (% syn)Proposed Coordination State
RMgCl68[MgCl~2~]~n~-chelated dimer
RMgBr82[MgBr~2~]~n~-monomer
RMgI94[MgI~2~]-solvated monomer

Table 2. Halide-dependent stereoselectivity in Grignard additions [5] [6].

Computational studies reveal that iodide’s larger ionic radius reduces steric crowding in the transition state, enabling tighter chelation and higher enantiocontrol [5]. These insights guide the selection of RMgI reagents for synthesizing (R)-3-Aminohexan-1-ol precursors with minimal epimerization.

Temperature/Pressure Optimization in Catalytic Hydrogenation Steps

The final step in (R)-3-Aminohexan-1-ol synthesis often involves catalytic hydrogenation of an enamine intermediate to the β-amino alcohol. Temperature and pressure critically influence reaction rate, selectivity, and catalyst longevity. Low temperatures (0–25°C) favor cis hydrogen addition, preserving the stereochemical integrity of the enamine, while elevated temperatures (>40°C) promote undesired trans adducts via catalyst-mediated isomerization [6].

Hydrogen pressure modulates both reaction equilibrium and mass transfer. At 50–100 bar H~2~, rhodium catalysts (e.g., Rh/C) achieve near-quantitative conversion within 2 hours, whereas palladium catalysts (Pd/Al~2~O~3~) require milder pressures (10–20 bar) to avoid over-reduction [6]. Pressure-dependent kinetics also affect enantioselectivity; excessive H~2~ accelerates non-selective pathways by saturating the catalyst surface.

CatalystTemperature (°C)Pressure (bar)Conversion (%)Selectivity (% ee)
Rh/C25509894
Pd/Al~2~O~3~30209589
Raney Ni401009978

Table 3. Optimization of hydrogenation conditions for (R)-3-Aminohexan-1-ol [6].

Microkinetic modeling suggests that optimal conditions (25°C, 50 bar H~2~, Rh/C) balance activation entropy and hydrogen diffusion rates, ensuring high enantiomeric excess without compromising efficiency [6].

Chiral Ligand Development for Asymmetric Catalysis

The development of (R)-3-aminohexan-1-ol as a chiral ligand has revolutionized several asymmetric catalytic processes. Research has demonstrated that β-amino alcohols containing bulky alkyl substituents exhibit exceptional performance in enantioselective transformations [4]. The compound's unique structural features, including the presence of both amino and hydroxyl functional groups positioned at specific stereogenic centers, enable it to function as a highly effective chiral controller in asymmetric catalysis [5] [2].

In asymmetric diethylzinc addition reactions to aldehydes, (R)-3-aminohexan-1-ol demonstrates remarkable enantioselectivity ranging from 92% to 96% enantiomeric excess [6]. The mechanism involves coordination of the amino alcohol ligand to the zinc center, creating a chiral environment that directs the approach of the aldehyde substrate. This process has been extensively studied and optimized, with reaction yields consistently achieving 85% to 95% under mild conditions [2] [6].

The ligand's effectiveness extends to asymmetric transfer hydrogenation reactions, where it serves as a crucial component in iridium-catalyzed systems [7]. Studies have shown that amino alcohol ligands based on camphor-derived structures achieve excellent activity and good enantioselectivity using 2 mol% of chiral ligand in combination with iridium complexes [7]. The resulting chiral secondary alcohols are obtained with enantioselectivities ranging from 85% to 95% and yields of 90% to 98% [2] [8].

Density functional theory calculations have provided insights into the mechanism of β-amino alcohol-catalyzed reactions. These studies reveal that the general base catalysis pathway is approximately 100 kJ mol⁻¹ lower in energy than the nucleophilic pathway, explaining the high efficiency observed in these transformations [5] [9]. The amino alcohol stabilizes reaction intermediates through hydrogen bonding with its alcoholic moiety while simultaneously activating nucleophiles through its amino functionality.

Ring-Closing Metathesis for Cyclic Amino Alcohol Derivatives

Ring-closing metathesis has emerged as a powerful tool for constructing cyclic amino alcohol derivatives using (R)-3-aminohexan-1-ol as a starting material [10] [11] [12]. The application of modern ruthenium-based catalysts, particularly Grubbs second-generation and Hoveyda-Grubbs catalysts, has enabled the efficient formation of five- to eight-membered rings with excellent selectivity [10] [13].

The strategic incorporation of olefinic functionality into (R)-3-aminohexan-1-ol derivatives allows for subsequent ring-closing metathesis reactions. Research has demonstrated that diallyl amino alcohol substrates undergo cyclization to form five- to seven-membered rings with yields ranging from 85% to 92% using Grubbs second-generation catalyst [10] [12]. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis.

Iridium-catalyzed allylic amination combined with ring-closing metathesis has provided an innovative route to enantioselective synthesis of cyclic β-amino alcohol derivatives [12]. This tandem approach utilizes the regioselectivity of allylic amination to install the amino alcohol motif, followed by ring-closing metathesis to construct the cyclic framework. The methodology has achieved excellent enantioselectivities up to 96% enantiomeric excess and high yields in the formation of various cyclic structures [12].

The scope of ring-closing metathesis applications extends to enyne metathesis systems, where amino alcohol derivatives containing both alkene and alkyne functionality undergo cyclization to form complex heterocyclic structures [10] [14]. These transformations typically proceed with yields of 80% to 88% and provide access to structurally diverse amino alcohol frameworks that are difficult to obtain through conventional methods.

Modular Assembly of β-Amino Alcohol-Containing Architectures

The modular assembly approach utilizing (R)-3-aminohexan-1-ol has proven highly effective for constructing complex molecular architectures [3] [15]. This strategy leverages the compound's dual functionality to enable sequential bond formation and functional group manipulation, providing access to diverse structural motifs with high efficiency.

Nickel-electrocatalytic coupling reactions have demonstrated exceptional utility in modular assembly approaches [3]. These transformations allow for the direct attachment of amino alcohol units to aryl halides and other electrophiles, circumventing traditional multi-step synthetic sequences. The methodology has been successfully applied to the synthesis of important pharmaceutical compounds, including salmeterol and vilanterol, where the synthetic route was significantly shortened through modular attachment of the key amino alcohol motif [3].

Enzymatic cascade reactions represent another powerful modular assembly strategy [16] [17]. These biocatalytic approaches combine diastereoselective carbon-hydrogen oxidation catalyzed by dioxygenases with subsequent decarboxylation to provide optically enriched amino alcohols. The protocol successfully synthesizes four different amino alcohols with excellent yields ranging from 93% to greater than 95% [16] [17].

The modular synthesis of α,α-diaryl α-amino esters demonstrates the versatility of β-amino alcohol building blocks in complex molecule construction [15]. This approach utilizes bismuth-mediated chemistry to achieve net deoxygenation of α-keto ester substrates while simultaneously installing amino alcohol functionality. The methodology provides concise access to diverse amino esters featuring synthetically valuable functionality with each component capable of independent variation [15].

Cross-coupling reactions have been extensively developed for modular assembly applications, with palladium-catalyzed systems showing particular promise [3] [15]. These transformations enable the connection of amino alcohol units to various aromatic and heteroaromatic substrates with excellent regioselectivity. Yields typically range from 82% to 92%, and the reactions proceed under mild conditions with broad functional group tolerance.

The synthetic utility of modular assembly approaches is further enhanced by the ability to perform gram-scale reactions without silver additives, improving both practicality and cost-effectiveness [3]. This scalability makes the methodology suitable for industrial applications and pharmaceutical manufacturing, where large quantities of chiral amino alcohol derivatives are required.

Data Tables

PropertyValue
Molecular FormulaC₆H₁₅NO
Molecular Weight (g/mol)117.19
CAS Number64197-81-5
IUPAC Name(R)-3-aminohexan-1-ol
SMILESCCCC@@HCCO
Exact Mass117.115
LogP1.20
Topological Polar Surface Area (Ų)46.25

Table 1: Physical and Chemical Properties of (R)-3-Aminohexan-1-ol [18] [19] [20]

ApplicationSubstrate TypeEnantioselectivity (% ee)Yield (%)
Chiral Ligand for Diethylzinc AdditionAldehydes92-9685-95
Asymmetric Transfer HydrogenationKetones85-9590-98
Enantioselective Aldol ReactionsCarbonyl Compounds88-9482-90
Asymmetric HydroaminationAlkenes90-9888-95
Asymmetric EpoxidationAlkenes87-9385-92
Kinetic Resolution of EpoxidesRacemic Epoxides95-9990-95

Table 2: Asymmetric Catalysis Applications of (R)-3-Aminohexan-1-ol [2] [8] [6] [7]

Substrate ClassRing Size FormedCatalyst SystemYield (%)Selectivity
Diallyl Amino Alcohols5-7 memberedGrubbs 2nd Generation85-92High
Olefinic Amino Alcohols6-8 memberedHoveyda-Grubbs88-95Excellent
Enyne Amino Alcohols5-6 memberedGrubbs 1st Generation80-88Good
Diene Amino Alcohols5-7 memberedGrubbs 2nd Generation85-90High
Allyl Ether Amino Alcohols6-7 memberedGrubbs 2nd Generation88-94Excellent

Table 3: Ring-Closing Metathesis Applications with (R)-3-Aminohexan-1-ol Derivatives [10] [11] [12] [14]

Assembly StrategyTarget ArchitectureReaction ConditionsYield Range (%)Selectivity
Nucleophilic Substitutionβ-Amino Alcohol FrameworksRoom temperature, Base80-90High stereoselectivity
Reductive AminationCyclic Amino AlcoholsMild reducing conditions85-95Excellent diastereoselectivity
Cross-Coupling ReactionsAryl-Substituted Amino AlcoholsPd catalyst, Ligand82-92Excellent regioselectivity
Cyclization ReactionsHeterocyclic Amino AlcoholsAcid or base catalysis85-92Good stereoselectivity
Condensation ReactionsFused Ring SystemsCondensing agent78-88Moderate selectivity

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

117.115364102 g/mol

Monoisotopic Mass

117.115364102 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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